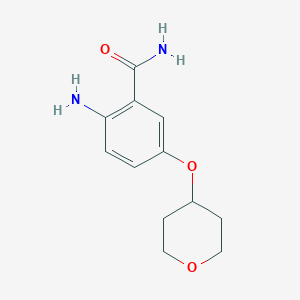
(E)-4-Methylamino-but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-2-one, 4-(methylamino)- is an organic compound with the molecular formula C5H9NO. It is characterized by the presence of a butenone structure with a methylamino group attached to the fourth carbon atom. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-(methylamino)- can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-buten-2-one with methylamine under specific conditions. The reaction is typically carried out in the presence of a solvent such as water, which enhances the reaction rate significantly . The use of water as a solvent can increase the reaction rate by 45 to 200 times compared to other media .
Industrial Production Methods
In an industrial setting, the production of 3-Buten-2-one, 4-(methylamino)- may involve large-scale synthesis using similar reaction conditions. The choice of solvent, temperature, and pressure are optimized to ensure high yield and purity of the final product. Industrial processes often focus on cost-effectiveness and scalability to meet the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Buten-2-one, 4-(methylamino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 3-Buten-2-one, 4-(methylamino)- include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation.
Major Products
The major products formed from the reactions of 3-Buten-2-one, 4-(methylamino)- depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
3-Buten-2-one, 4-(methylamino)- has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Buten-2-one, 4-(methylamino)- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the methylamino group, which can participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-4-(Dimethylamino)-3-buten-2-one: This compound has a similar structure but with a dimethylamino group instead of a methylamino group.
3-Buten-2-one, 4-phenyl-: Another similar compound with a phenyl group attached to the fourth carbon atom.
Uniqueness
3-Buten-2-one, 4-(methylamino)- is unique due to its specific reactivity and the presence of the methylamino group. This functional group imparts distinct chemical properties, making it valuable for various synthetic applications.
Propriétés
Formule moléculaire |
C5H9NO |
|---|---|
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
(E)-4-(methylamino)but-3-en-2-one |
InChI |
InChI=1S/C5H9NO/c1-5(7)3-4-6-2/h3-4,6H,1-2H3/b4-3+ |
Clé InChI |
FMNOCGZHRUSUJS-ONEGZZNKSA-N |
SMILES isomérique |
CC(=O)/C=C/NC |
SMILES canonique |
CC(=O)C=CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


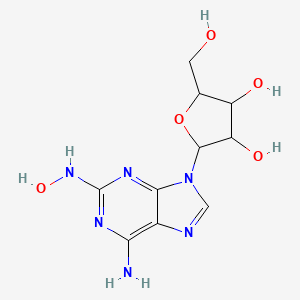
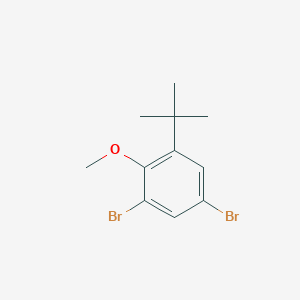
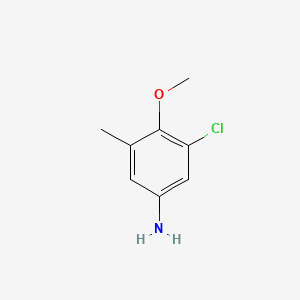
![Ethyl 4'-(aminomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B15092895.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1H-pyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15092903.png)
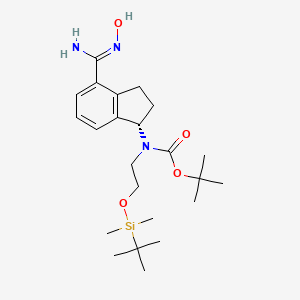
![(R)-N-[(S)-[4-(tert-Butyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15092923.png)
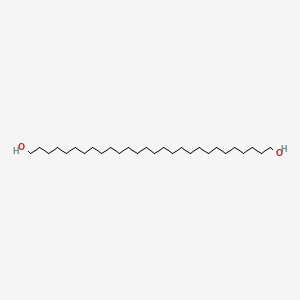
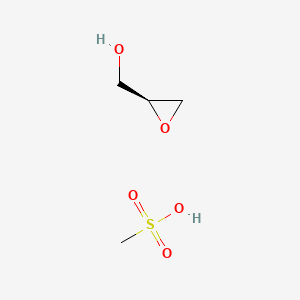
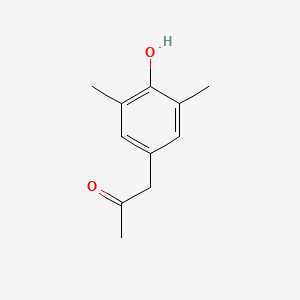
![N-[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-hydroxy-4-methylpentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[2-(2,2-dimethylpropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B15092945.png)
![8-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B15092950.png)
![Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B15092962.png)
